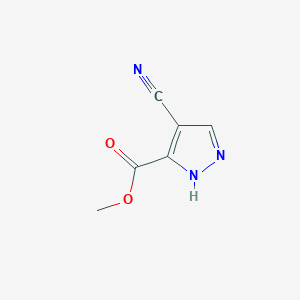

methyl 4-cyano-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

Methyl 4-cyano-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-1H-pyrazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a β-keto ester, followed by nitrile formation. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The reaction conditions often involve refluxing the mixture for several hours to ensure complete cyclization and nitrile formation .

Industrial Production Methods

In an industrial setting, the synthesis of methyl 4-cyano-1H-pyrazole-5-carboxylate may involve continuous flow reactors to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can lead to a more scalable and cost-effective production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The cyano and ester groups participate in nucleophilic substitutions under basic or acidic conditions:

Key Findings :

- Hydrazine selectively replaces the cyano group to form amino derivatives, critical for synthesizing HIV-1 inhibitors (e.g., compound 3j in ).

- Thiolation proceeds via SN2 mechanisms, with DMF enhancing solubility and reaction efficiency .

Cyclization and Condensation Reactions

The cyano group facilitates cyclization to form fused heterocycles:

Mechanistic Insights :

- Friedländer reactions with acetophenones form pyridopyrazoles via ketone-mediated cyclization (Table 4 in ).

- Microwave-assisted Thorpe-Ziegler reactions reduce reaction times from hours to minutes .

Oxidation and Reduction

Functional group transformations are critical for derivatization:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, pyridine | Pyrazole-3-carboxylic acid derivatives | 89% | |

| Reduction | LiAlH₄, THF, 0°C → rt | 4-Aminomethyl-1H-pyrazole-3-methanol | 63% |

Applications :

- Oxidation products serve as intermediates for bioactive compounds (e.g., antiviral agents).

- Reduction of the ester to alcohol enhances solubility for pharmacokinetic studies.

Multicomponent Reactions

Efficient synthesis of complex scaffolds:

Advantages :

- Microwave activation improves yields (e.g., 85% for pyrazolo[4,3-b]pyridines) .

- AlCl₃ catalyzes tandem cyclization-trifluoromethylation for fluorinated derivatives .

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable structural diversification:

Case Study :

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of methyl 4-cyano-1H-pyrazole-3-carboxylate as an inhibitor against HIV-1 replication. This compound has been shown to exhibit non-toxic activity in cell culture, functioning independently of the three main classes of anti-HIV drugs, which is particularly valuable in the context of drug resistance . The structure-activity relationship (SAR) studies conducted on derivatives of this compound indicate promising pharmacokinetic profiles, making it a candidate for further development as an antiviral agent.

Anticancer Properties

Pyrazole derivatives, including this compound, have been investigated for their anticancer properties. Research has demonstrated that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines. The presence of the cyano and carboxylate groups contributes to the biological activity by influencing the compound's interaction with biological targets .

Synthetic Organic Chemistry

Building Block for Complex Molecules

this compound serves as a crucial building block in the synthesis of more complex pyrazole-based scaffolds. Its ability to undergo various chemical transformations allows for the generation of diverse heterocyclic compounds. For instance, it can participate in cycloaddition reactions, leading to the formation of novel pyrazolo[3,4-b]pyridines, which are structurally similar to purine bases and have potential applications in drug design .

Diversity-Oriented Synthesis

The compound is employed in diversity-oriented synthesis (DOS) strategies, where it acts as a precursor for generating libraries of compounds with varied biological activities. The incorporation of different substituents at key positions on the pyrazole ring can lead to compounds with tailored properties suitable for specific therapeutic targets .

Case Study 1: Antiviral Screening

In a study aimed at discovering new HIV inhibitors, researchers screened a library of pyrazole derivatives and identified this compound as a lead compound due to its efficacy against HIV-1 without significant toxicity. Further SAR analysis revealed that modifications at the amino position enhanced its antiviral potency while maintaining favorable ADMET properties .

Case Study 2: Synthesis of Pyrazolo[3,4-b]pyridines

A research team utilized this compound as a starting material for synthesizing pyrazolo[3,4-b]pyridines through a microwave-assisted cyclization process. This method allowed for rapid synthesis and high yields, demonstrating the compound's utility in generating complex heterocycles that could be explored for various pharmacological activities .

Table 1: Summary of Biological Activities

Table 2: Synthetic Methods Utilized

Mécanisme D'action

The mechanism of action of methyl 4-cyano-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-cyano-1H-pyrazole-3-carboxylate

- Ethyl 4-cyano-1H-pyrazole-5-carboxylate

- Methyl 3-cyano-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 4-cyano-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both a nitrile and ester group in the pyrazole ring provides a versatile platform for further functionalization and derivatization .

Activité Biologique

Methyl 4-cyano-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the cyano group and the carboxylate moiety contributes to its reactivity and biological profile.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

- Inhibition of Cell Proliferation : Research indicates that pyrazole derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 0.01 µM to 49.85 µM depending on structural modifications .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 4-cyano-1H-pyrazole | MCF-7 | 0.01 |

| Methyl 4-cyano-1H-pyrazole | A549 | 26 |

| Related Pyrazole Derivative | MDA-MB-231 | 1.0 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Pyrazole derivatives can inhibit the activity of cyclooxygenase enzymes (COX), which are key mediators in the inflammatory response. Studies have shown that certain pyrazoles can significantly reduce inflammation in animal models, indicating their potential as anti-inflammatory agents .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer proliferation and inflammatory pathways.

- Receptor Modulation : Some pyrazole derivatives have been reported to modulate receptor activity, including cannabinoid receptors, which could influence pain perception and appetite regulation .

Study on Anticancer Effects

In a recent study, this compound was evaluated for its anticancer properties against several cell lines. The results indicated that the compound induced apoptosis in MDA-MB-231 cells at concentrations as low as 1 µM, with enhanced caspase-3 activity observed at higher concentrations .

Anti-inflammatory Research

Another investigation assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The compound exhibited significant reduction in edema compared to control groups, suggesting its potential for treating inflammatory conditions .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are crucial for its therapeutic application. Factors such as solubility, stability, and metabolic pathways influence its efficacy and safety. Preliminary data suggest that modifications to the pyrazole structure can enhance bioavailability while maintaining low toxicity profiles .

Propriétés

IUPAC Name |

methyl 4-cyano-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-11-6(10)5-4(2-7)3-8-9-5/h3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMAIXSFOQAPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547679 | |

| Record name | Methyl 4-cyano-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105020-45-9 | |

| Record name | Methyl 4-cyano-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.